4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Overview
Description
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one, also known as Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-enecarboxylate, is a chemical compound with the molecular formula C12H18O3 . It is also referred to as 2-Ethyl-Hagemann’s ester .
Synthesis Analysis
The synthesis of this compound involves the reaction of the ester with ether, solid K2CO3, and aqueous saturated NaHCO3. The mixture is then dried using MgSO4 and distilled . Alkylation of Hagemann’s ester IV was accomplished by the action of alkyl halides upon IV in the presence of sodium ethoxide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H18O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h10H,4-7H2,1-3H3 . The Canonical SMILES representation is: CCC1=C(C(CCC1=O)C(=O)OCC)C .
Physical and Chemical Properties Analysis
This compound is a clear, colorless to yellow liquid with a density of 1.03 g/mL at 25°C . Its molecular weight is 210.27 g/mol .
Scientific Research Applications
Synthesis and Chemical Properties
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is used in various synthesis processes. An efficient procedure for its synthesis and that of its derivatives has been established, highlighting its role in organic synthesis. The 4-carbethoxy-3-trifluoromethylcyclohex-2-enone, a related compound, was prepared from ethyl trifluoroacetoacetate and methylvinyl ketone, demonstrating the versatility of these compounds in synthetic chemistry (Bégué, Bonnet-Delpon, & Dogbeavou, 1992).
Applications in Organic Syntheses
The compound plays a significant role in organic syntheses, as seen in the preparation of various derivatives. For instance, the synthesis of 3,5-dimethyl-4-carbethoxy-2-cyclohexen-1-one and 3,5-dimethyl-2-cyclohexen-1-one involves annulation, carbocyclic condensation, and cyclization reactions, showcasing its utility in creating complex organic structures (Horning, Denekas, & Field, 2003).
Medicinal Chemistry and Pharmaceutical Applications
In the realm of medicinal chemistry, this compound is utilized in the synthesis of various bioactive molecules. The creation of enantiocomplementary functionalized cycloalkenol building blocks using lipase demonstrates its potential in developing pharmaceutical agents (Takano, Yamane, Takahashi, & Ogasawara, 1992). Moreover, its involvement in the synthesis of antitubercular and antimicrobial agents indicates its significance in drug discovery and development (Kachhadia, Popat, Nimavat, & Joshi, 2005).
Role in Advanced Chemical Reactions
The compound's ability to facilitate complex chemical reactions is also notable. It has been used to assist in the epoxidation reaction of styrenes with molecular oxygen, catalyzed by FeCl2 and a multidentate N-heterocyclic podand ligand (Moriuchi, Hirao, Ohshiro, & Ikeda, 1994) This illustrates its role in enhancing the efficiency of such reactions, thereby contributing to the field of green chemistry.
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYKXGXKWXIBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(CCC1=O)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199220 | |
Record name | Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51051-65-1 | |
Record name | Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51051-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-ethyl-2-methyl-4-oxo(cyclohex-2-ene)carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051051651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51051-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-ethyl-2-methyl-4-oxo(cyclohex-2-ene)carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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